Cyclohexyl (3-chlorophenyl)methanol
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Overview
Description
Cyclohexyl (3-chlorophenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3-chlorophenyl group with a hydroxyl group (-OH) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 3-chlorophenylmagnesium bromide with cyclohexanone to form this compound.
Reduction of Ketones: Another method includes the reduction of 3-chlorophenyl cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: this compound can be oxidized to cyclohexyl (3-chlorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the hydroxyl group to a methylene group, producing cyclohexyl (3-chlorophenyl)methane.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom on the benzene ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat
Reduction: NaBH4, LiAlH4, ether
Substitution: AlCl3, RCl (where R is an alkyl or acyl group), room temperature
Major Products Formed:
Cyclohexyl (3-chlorophenyl)carboxylic acid (from oxidation)
Cyclohexyl (3-chlorophenyl)methane (from reduction)
Various substituted phenyl derivatives (from substitution reactions)
Scientific Research Applications
Cyclohexyl (3-chlorophenyl)methanol is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexyl (3-chlorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclohexyl (3-chlorophenyl)methanol is similar to other phenolic compounds, such as:
Benzyl alcohol: Similar structure but lacks the cyclohexyl group.
3-Chlorophenol: Similar chlorophenyl group but lacks the cyclohexyl and methanol components.
Cyclohexanol: Similar cyclohexyl group but lacks the chlorophenyl component.
Uniqueness: this compound is unique due to the combination of the cyclohexyl group and the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKDLXICXTKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291154 |
Source
|
Record name | 3-Chloro-α-cyclohexylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522654-02-0 |
Source
|
Record name | 3-Chloro-α-cyclohexylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522654-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-α-cyclohexylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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